1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the oxadiazole core One common approach is the cyclization of hydrazides with carbon disulfide and ammonia to form the oxadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The phenyl and thiophene groups may engage in π-π stacking interactions with biological macromolecules, while the oxadiazole ring can form hydrogen bonds. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl
1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione
Uniqueness: Compared to these similar compounds, 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(9-14-7-4-8-23-14)20-10-13(11-20)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRAPNKDAMEQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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